molecular formula C13H13N5OS2 B2593079 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034533-53-2

1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2593079
CAS No.: 2034533-53-2
M. Wt: 319.4
InChI Key: WCUCYLXOVJCVRY-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a urea derivative featuring dual thiophene moieties linked via a 1,2,3-triazole core. The triazole linker, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances structural rigidity and metabolic stability . While direct biological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate activities ranging from antiviral to enzyme inhibition, underscoring its relevance for further study.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c19-13(15-7-12-2-1-4-21-12)14-6-10-8-18(17-16-10)11-3-5-20-9-11/h1-5,8-9H,6-7H2,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUCYLXOVJCVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Attachment of the Thiophene Groups: The thiophene moieties can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

    Urea Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of this urea-triazole hybrid likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by urea linkage formation. Key steps include:

Triazole Formation

  • CuAAC Reaction : Terminal alkynes (e.g., propargylamine derivatives) react with azides (e.g., thiophene-substituted azides) under Cu(I) catalysis to form 1,4-disubstituted triazoles .

    • Conditions : CuI/TBTA ligand, DMF/MeOH solvent, 40–100°C .

    • Yield : Typically >70% for analogous triazoles .

Urea Linkage Assembly

  • Isocyanate Coupling : Reaction of an isocyanate (e.g., thiophen-2-ylmethyl isocyanate) with an amine-functionalized triazole intermediate.

    • Conditions : Anhydrous dichloromethane, room temperature.

Urea Group

The urea moiety undergoes hydrolysis, alkylation, and condensation:

Reaction TypeReagents/ConditionsProductSource
Acidic HydrolysisHCl (6M), refluxThiophen-2-ylmethylamine + CO₂ + NH₃
Basic HydrolysisNaOH (2M), 80°CSubstituted amines + carbonate salts
N-AlkylationAlkyl halides, NaH/DMFN-Alkylated urea derivatives

1,2,3-Triazole Ring

The triazole participates in electrophilic substitutions and metal coordination:

  • Halogenation : Iodine/H₂O₂ in acetic acid selectively substitutes the C5 position .

  • Coordination Chemistry : Acts as a ligand for Cu(I)/Cu(II), forming stable complexes .

Thiophene Substituents

Thiophene rings undergo electrophilic substitutions (e.g., sulfonation, nitration) under standard conditions:

  • Sulfonation : H₂SO₄/SO₃ at 0°C .

  • Nitration : HNO₃/H₂SO₄ mixture at 50°C .

Biological Activity Optimization

Modifications at the triazole’s methyl group or urea’s N-atoms enhance pharmacokinetic properties:

  • Pyrazoline Hybrids : Reaction with thiosemicarbazide forms pyrazoline-thioamide derivatives (e.g., 4a–b in Scheme 1) .

  • Thiazole Synthesis : Condensation with ethyl 2-chloro-3-oxobutanoate yields thiazole-triazole hybrids (77% yield) .

Reaction Conditions and Challenges

ReactionKey ChallengesMitigation Strategies
CuAACOxidative degradation of Cu(I)Use of stabilizing ligands (e.g., TBTA)
Urea HydrolysisCompeting decomposition pathwaysControlled pH/temperature
Thiophene NitrationOver-oxidation to sulfonic acidsLow-temperature nitration (<50°C)

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives similar to 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study 1 : A comparative analysis demonstrated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as U937 and THP-1, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Compounds containing thiophene and triazole structures have been reported to possess notable antimicrobial properties. In particular:

  • Study 2 : A series of synthesized thiourea derivatives were evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that modifications in the thiophene and triazole substituents significantly enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties:

  • Study 3 : Related thioureas have shown potential in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases .

Case Study 1: Antiproliferative Activity

In a detailed study comparing various thiourea derivatives for their antiproliferative effects on cancer cells, the compound demonstrated superior activity compared to standard chemotherapeutics like etoposide. This highlights its potential as a promising candidate for further development in cancer treatment .

Case Study 2: Structure–Activity Relationship

A series of synthesized derivatives based on the target compound were evaluated for their antimicrobial efficacy against clinical isolates. The study revealed that specific modifications in the thiophene and triazole substituents could significantly enhance activity, providing insights into structure–activity relationships that could guide future synthesis efforts .

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea vs. Thiourea Derivatives

Urea and thiourea derivatives differ in electronic and steric properties. For example:

  • 1-(4-Bromophenyl)-3-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)urea (7f) :
    • Molecular weight: ~483.3 g/mol (calculated from ESI-MS data).
    • Features a bromophenyl group and methoxybenzyl substitution, enhancing lipophilicity.
  • 1-[3-(Methylsulfanyl)propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea : Thiourea analog with a methylsulfanyl group and trifluoromethyl substitution.

Key Difference : Thioureas generally exhibit stronger hydrogen-bond acceptor capacity due to the thiocarbonyl group, which may enhance binding to targets like HIV protease .

Heterocyclic Substitutions

The choice of heterocycles significantly impacts physicochemical and biological properties:

Compound Heterocycles Present Molecular Weight (g/mol) Yield (%) Reference
Target Compound Thiophene, Triazole ~357.4 (estimated)
1-(4-Bromophenyl)-3-((1-(3-bromobenzyl)-1H-triazol-4-yl)methyl)urea (7e) Benzyl, Triazole, Bromophenyl 463.97
1-(3-Fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11a) Thiazole, Fluorophenyl 484.2 85.1
1-(3-Methoxyphenyl)-3-(pyridin-3-yl)urea (15a) Pyridine, Methoxyphenyl ~350 (estimated)

Observations :

  • Thiazole-containing compounds (e.g., 11a) may offer improved metabolic stability over thiophenes due to reduced susceptibility to oxidative metabolism .
  • Pyridine derivatives (e.g., 15a) introduce basic nitrogen, enhancing solubility in acidic environments .
Substituent Effects
  • Electron-Withdrawing Groups (EWGs) :
    • Bromine (7e) and trifluoromethyl (11c) groups enhance electrophilicity and binding to hydrophobic pockets .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (7f) and methyl (11n) groups improve solubility but may reduce target affinity .

Biological Activity

1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that integrates thiophene and triazole functionalities, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

C14H14N4S2\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{S}_{2}

Where:

  • Thiophene rings provide unique electronic properties.
  • Triazole moiety is known for its role in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with thiophene and triazole functionalities exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains. Compounds structurally similar to 1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea displayed MIC values ranging from 25 to 200 µM against Mycobacterium tuberculosis H37Rv and resistant strains .
CompoundMIC (µM)Target Organism
TTU325Mtb H37Rv
TTU450Mtb H37Rv
TTU1>200Mtb H37Rv

Anticancer Activity

The potential anticancer activity of related compounds has been explored in various studies. The triazole ring is often implicated in inhibiting cancer cell proliferation:

  • Compounds similar to the target molecule have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 50 µM .

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines:

  • Studies demonstrate that such compounds can significantly reduce the levels of TNF-alpha and IL-6 in vitro .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene derivatives, it was found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole moiety was critical for enhancing the antibacterial effects.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of triazole-containing compounds against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to the structure could optimize therapeutic effects.

Q & A

Q. What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

  • In vitro : LPS-stimulated RAW264.7 macrophages for TNF-α/IL-6 quantification via ELISA .
  • In vivo : Collagen-induced arthritis (CIA) in mice, with joint inflammation scored histologically .

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